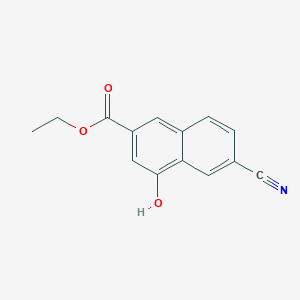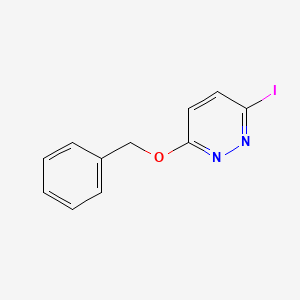
Methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate is an organic compound with the molecular formula C9H8BrF2O2. It is a derivative of benzoic acid, featuring bromine, difluoromethyl, and methyl ester functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate typically involves the bromination of 3-(difluoromethyl)-2-methylbenzoic acid followed by esterification. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the ester group is reduced to an alcohol via hydride transfer. In oxidation reactions, the methyl group is oxidized to a carboxylic acid through the addition of oxygen atoms.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromo-3-fluoropicolinate
- Methyl 5-bromo-3-methoxypicolinate
- Methyl 5-bromo-2,3-difluorobenzoate
Uniqueness
Methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct reactivity and properties compared to other similar compounds. The difluoromethyl group, in particular, can influence the compound’s electronic properties and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H9BrF2O2 |
|---|---|
Peso molecular |
279.08 g/mol |
Nombre IUPAC |
methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate |
InChI |
InChI=1S/C10H9BrF2O2/c1-5-7(9(12)13)3-6(11)4-8(5)10(14)15-2/h3-4,9H,1-2H3 |
Clave InChI |
ZUTDLYUTTHXNQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1C(=O)OC)Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13921757.png)


![(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole](/img/structure/B13921764.png)
![Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13921766.png)

![Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-](/img/structure/B13921780.png)
![2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one](/img/structure/B13921795.png)

![2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one](/img/structure/B13921801.png)

